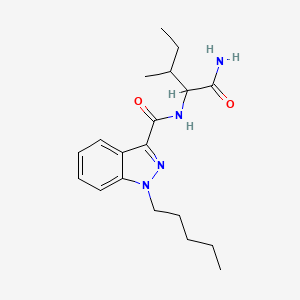
ADB-PINACA isomer 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADB-PINACA isomer 2 is a synthetic cannabinoid that belongs to the indazole-3-carboxamide family. It is a designer drug that has been found in synthetic cannabis products. This compound is known for its potent agonist activity at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system .
Preparation Methods
The synthesis of ADB-PINACA isomer 2 involves the combination of a 1-amino-3,3-dimethyl-1-oxobutan-2-yl group with a 1-pentyl-1H-indazole-3-carboxamide group . The synthetic route typically includes the following steps:
Formation of the indazole core: This involves the cyclization of appropriate precursors to form the indazole ring.
Attachment of the carboxamide group: The carboxamide group is introduced through a reaction with an appropriate amine.
Introduction of the pentyl chain: The pentyl chain is added to the indazole core through alkylation reactions.
Final assembly: The final product is obtained by combining the intermediate compounds under specific reaction conditions.
Chemical Reactions Analysis
ADB-PINACA isomer 2 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include hydroxylated and ketone derivatives .
Scientific Research Applications
ADB-PINACA isomer 2 has several scientific research applications, including:
Mechanism of Action
ADB-PINACA isomer 2 exerts its effects by acting as a potent agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, appetite, and memory . The activation of these receptors by this compound leads to the modulation of neurotransmitter release and subsequent physiological effects .
Comparison with Similar Compounds
ADB-PINACA isomer 2 is similar to other synthetic cannabinoids such as ADB-PINACA, 5F-ADB-PINACA, and MDMB-FUBINACA . it differs in its chemical structure and potency. For example:
ADB-PINACA: This compound has a similar structure but lacks the specific isomeric configuration of ADB-PINACA isomer 2.
5F-ADB-PINACA: This compound has a fluorine atom in the pentyl chain, which alters its pharmacological properties.
MDMB-FUBINACA: This compound incorporates the unnatural amino acid tert-leucine, which affects its binding affinity to cannabinoid receptors.
The uniqueness of ADB-PINACA isomer 2 lies in its specific isomeric configuration, which influences its interaction with cannabinoid receptors and its overall pharmacological profile .
Properties
Molecular Formula |
C19H28N4O2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-(1-amino-3-methyl-1-oxopentan-2-yl)-1-pentylindazole-3-carboxamide |
InChI |
InChI=1S/C19H28N4O2/c1-4-6-9-12-23-15-11-8-7-10-14(15)17(22-23)19(25)21-16(18(20)24)13(3)5-2/h7-8,10-11,13,16H,4-6,9,12H2,1-3H3,(H2,20,24)(H,21,25) |
InChI Key |
QFGOKLQWEVQXAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)CC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


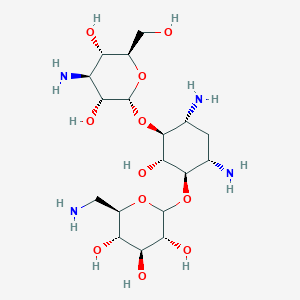
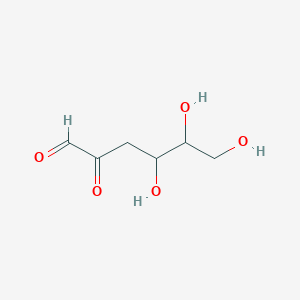
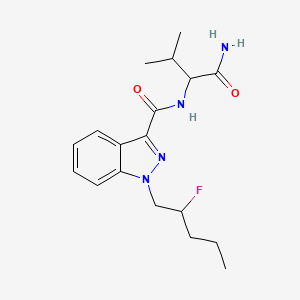

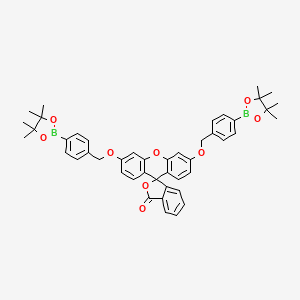


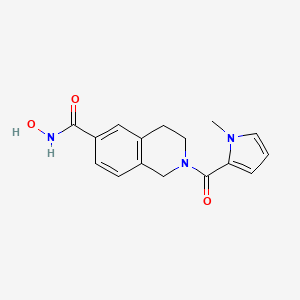
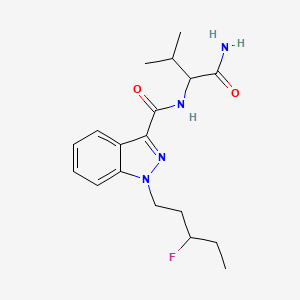
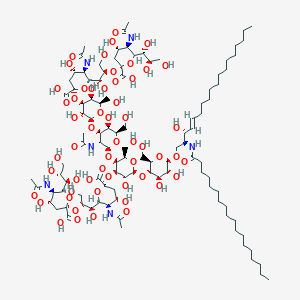
![[(2R)-3-carboxy-2-[(5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl]-trimethylazanium;chloride](/img/structure/B10765868.png)
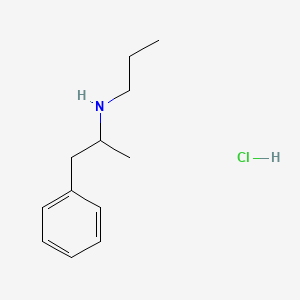
![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10765874.png)

